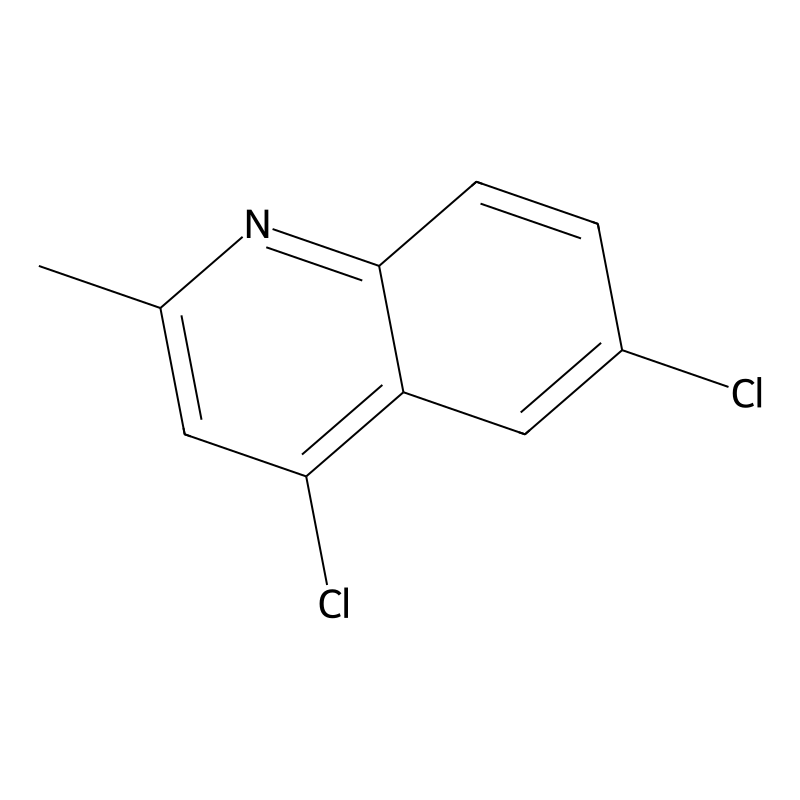

4,6-Dichloro-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4,6-Dichloro-2-methylquinoline is an organic compound synthesized through various methods, including the Skraup reaction, Doebner modification, and Bischler-Napieralski reaction. Researchers have characterized its physical and chemical properties, such as melting point, boiling point, and solubility in different solvents [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of 4,6-Dichloro-2-methylquinoline, although these are primarily limited to in vitro (laboratory) investigations. Some research suggests potential:

- Antimicrobial activity: Studies have investigated the activity of 4,6-Dichloro-2-methylquinoline against various bacterial and fungal strains, with some showing moderate activity [].

- Anticancer activity: Limited research suggests potential antitumor activity against specific cancer cell lines, but further investigation is needed [].

- Antiprotozoal activity: Some studies have explored the activity against protozoan parasites, but the results are inconclusive and require further exploration [].

4,6-Dichloro-2-methylquinoline is a chemical compound with the molecular formula . It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position contributes to its unique chemical properties. This compound is categorized as a chlorinated heterocyclic compound and is of interest in various fields, including medicinal chemistry and materials science .

- Electrophilic Substitution: The chlorine atoms on the quinoline ring can be replaced by nucleophiles in electrophilic aromatic substitution reactions. For example, reactions with amines can lead to the formation of various substituted products.

- Nucleophilic Substitution: The compound can also participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine substituents.

- Reduction Reactions: Reduction processes can convert the dichloroquinoline into less chlorinated derivatives or other functionalized compounds.

These reactions highlight its reactivity and potential utility in synthesizing more complex organic molecules .

Research indicates that 4,6-Dichloro-2-methylquinoline exhibits biological activity that may be relevant for pharmaceutical applications. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer properties. The specific biological activities of 4,6-Dichloro-2-methylquinoline are still under investigation, but its structural characteristics suggest potential interactions with biological targets that could lead to therapeutic effects .

Several methods exist for synthesizing 4,6-Dichloro-2-methylquinoline:

- Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-amino-4,6-dichloropyridine with aldehydes or ketones under acidic conditions.

- Chlorination of Methylquinoline: Another approach is chlorination of 2-methylquinoline using chlorine gas or chlorinating agents such as phosphorus oxychloride to introduce chlorine atoms at the desired positions.

- Nitration followed by Reduction: Nitration of related compounds followed by reduction can also yield derivatives that can be further chlorinated to obtain 4,6-Dichloro-2-methylquinoline .

4,6-Dichloro-2-methylquinoline has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as precursors in drug development due to their biological activity.

- Agriculture: Compounds with similar structures are explored as agrochemicals for pest control.

- Materials Science: The unique properties of this compound may be utilized in creating specialized materials such as polymers or coatings .

Several compounds share structural similarities with 4,6-Dichloro-2-methylquinoline. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Methylquinoline | Quinoline | Contains a methyl group at position 4; used in various organic syntheses. |

| 4,6-Dichloro-2-methylpyridine | Pyridine | Similar dichlorination pattern; exhibits different reactivity due to pyridine's basicity. |

| 2-Chloro-4-methylquinoline | Quinoline | Contains one chlorine atom; shows different biological activities compared to its dichlorinated counterpart. |

| 6-Chloro-2-methylquinoline | Quinoline | Chlorine at position 6 alters reactivity; useful in medicinal chemistry studies. |

The uniqueness of 4,6-Dichloro-2-methylquinoline lies in its specific arrangement of chlorine atoms and methyl group, which influences its chemical reactivity and potential biological activity compared to other similar compounds .

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic